N-(3,4-dimethylphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3,4-Dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3,4-dimethylphenyl group, a methoxy group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dimethylaniline to yield the benzamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(3,4-dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzamide can be reduced to form the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-hydroxy-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide.
Reduction: Formation of N-(3,4-dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]aniline.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide
- N-(3,4-Dimethylphenyl)-3-methoxy-N-[(furan-2-yl)methyl]benzamide
- N-(3,4-Dimethylphenyl)-3-methoxy-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
N-(3,4-Dimethylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both the thiophene ring and the methoxy group, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21NO2S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO2S/c1-15-9-10-18(12-16(15)2)22(14-20-8-5-11-25-20)21(23)17-6-4-7-19(13-17)24-3/h4-13H,14H2,1-3H3 |
InChI Key |
TUDHPEFLXHEUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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